molecular formula C9H11F3O3 B2634040 Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate CAS No. 1502216-04-7

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate

Cat. No.: B2634040
CAS No.: 1502216-04-7
M. Wt: 224.179
InChI Key: HSPHTIKQUJLMOO-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate is a high-value β-keto ester derivative designed for advanced research and development, particularly in medicinal chemistry. This compound integrates two strategically important motifs: a cyclopropyl group and a trifluoromethyl (CF3) group. The incorporation of the -CF3 group is a critical strategy in modern drug design, as it significantly influences a molecule's properties by enhancing its metabolic stability, modulating lipophilicity, and affecting membrane permeability, which can lead to improved pharmacokinetic profiles . This chemical scaffold is of significant interest in the synthesis of novel therapeutic agents. Research into structurally related triazolopyrimidinone derivatives has demonstrated their potential as potent antagonists for chemokine receptors like CCR2 and CCR5, which are key targets in multifactorial inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis . The presence of the cyclopropyl and trifluoromethyl groups in this propanoate ester makes it a versatile and valuable building block for constructing sophisticated molecules, including potential intracellular allosteric modulators of GPCRs that exhibit a non-competitive, insurmountable mechanism of action—a promising approach for improved efficacy in pathological conditions . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop multitarget ligands for complex diseases. The product is provided with comprehensive analytical data to ensure quality and consistency in your experiments. It is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonyl)-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O3/c1-2-15-8(14)6(9(10,11)12)7(13)5-3-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPHTIKQUJLMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate serves as an important building block in the synthesis of biologically active compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

Case Studies and Research Findings

  • Synthesis of G-Secretase Inhibitors :
    • Research indicates that compounds similar to this compound are utilized in developing g-secretase inhibitors, which play a critical role in treating Alzheimer's disease. These inhibitors target the enzyme responsible for producing amyloid-beta peptides, implicated in neurodegeneration .
  • Fluorinated Drug Development :
    • A review highlighted the significance of fluorinated compounds in drug discovery, noting that many successful pharmaceuticals contain fluorine atoms. The incorporation of this compound into drug candidates can improve their pharmacokinetic profiles .
  • Antagonists of Human Receptors :
    • This compound has been explored for synthesizing antagonists for various human receptors, including the dopamine D4 receptor and adenosine A1 receptor. These receptors are crucial targets for treating psychiatric disorders .

Agrochemical Applications

The compound's properties also extend to agricultural applications, particularly as a precursor in the synthesis of agrochemicals that control pests and diseases.

Research Insights

  • Pesticide Development :
    • This compound has been investigated for its potential use in developing novel pesticides. The trifluoromethyl group contributes to increased biological activity against certain pests, enhancing efficacy while potentially reducing environmental impact .

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl group provides structural rigidity, which can influence the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Biological Activity

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate, also known by its CAS number 1502216-04-7, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₁F₃O₃
Molecular Weight224.18 g/mol
Density1.1 g/cm³
Boiling Point212.9 °C
Flash Point84.6 °C
Purity>95%

Hazards: The compound is classified as harmful by inhalation and contact with skin, causing irritation (H315, H319) and may cause respiratory irritation (H335) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of ethyl esters have shown effective antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/ml) against E. coliMIC (mg/ml) against S. aureus
This compoundTBDTBD
Compound A0.1250.073
Compound B0.0830.109

Note: TBD indicates that specific data for this compound is still to be determined based on ongoing research.

Cytotoxic Activity

In vitro studies have demonstrated that ethyl esters containing trifluoromethyl groups often exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values that suggest potential as chemotherapeutic agents.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (µM) against HeLa CellsIC50 (µM) against MCF-7 Cells
This compoundTBDTBD
Compound C1520
Compound D1025

Case Studies

  • Case Study on Antimicrobial Resistance : A study published in Frontiers in Chemistry examined the efficacy of various ethyl esters against multi-drug resistant (MDR) pathogens. The results indicated that modifications to the ester structure could enhance antibacterial potency, suggesting a potential avenue for developing new antibiotics .
  • Cytotoxicity Evaluation : In another study, researchers evaluated the cytotoxic effects of similar compounds on human cancer cell lines, noting that certain structural modifications led to increased apoptosis in cancer cells while maintaining low toxicity in normal cells .

Q & A

Q. What are the primary synthetic methodologies for Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate?

The compound can be synthesized via diazo transfer reactions, as demonstrated in analogous β-keto esters. For example, diazo intermediates (e.g., ethyl 2-diazopropanoate) are prepared using p-ABSA (p-acetamidobenzenesulfonyl azide) and DBU in MeCN, followed by purification via column chromatography . Condensation reactions with cyanoacetate derivatives under acidic conditions (e.g., acetic acid with ammonium acetate) are also viable for forming structurally similar esters .

Q. How should researchers handle and store this compound to ensure stability?

While specific data on this compound is limited, related β-keto esters are typically stored in inert atmospheres (argon) at low temperatures (-18°C) to prevent decomposition. Stability under ambient conditions requires protection from moisture and reactive solvents, as hydrolysis or oxidation may occur .

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and cyclopropane group positions.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity, especially for intermediates with reactive diazo groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks. For example, methoxy or ethoxy groups in similar esters undergo substitution with amines or thiols under mild conditions. Computational studies (DFT) are recommended to predict reaction pathways .

Q. What are the challenges in optimizing yield for large-scale synthesis?

Key challenges include:

  • Purification : Column chromatography may be impractical; alternative methods like recrystallization or distillation should be explored.
  • Byproduct formation : Diazo intermediates (e.g., 3j, 3k) are sensitive to light and heat, requiring strict temperature control during reactions .
  • Scalability : Batch processes may need adaptation to flow chemistry to improve safety and consistency .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism (keto-enol equilibria) common in β-keto esters. Strategies include:

  • Conducting variable-temperature NMR to observe tautomeric shifts.
  • Cross-referencing with high-purity standards from reputable sources (e.g., NIST) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

Its β-keto ester moiety serves as a versatile intermediate for constructing heterocycles (e.g., pyrazoles, isoxazoles) via reactions with hydrazines or hydroxylamines. For example, condensation with arylhydrazines yields azonicotinic acid derivatives, which are precursors to antimicrobial agents .

Q. How can this compound be used in studying enzyme inhibition mechanisms?

The cyclopropane and trifluoromethyl groups mimic rigid, hydrophobic motifs in enzyme active sites. Researchers can derivatize the ester to create probes for fluorometric assays or covalent inhibitors targeting serine hydrolases .

Safety and Toxicology

Q. What safety protocols are essential when working with this compound?

  • PPE : Use NIOSH/CEN-certified respirators (OV/AG/P99 or ABEK-P2) and chemical-resistant gloves (e.g., nitrile).
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Prevent drainage contamination due to potential ecotoxicity .

Q. Are there carcinogenic risks associated with prolonged exposure?

No IARC-classified carcinogens are reported in related esters. However, chronic exposure to trifluoromethyl derivatives may pose uncharacterized risks. Regular biomonitoring (e.g., liver function tests) is advised for lab personnel .

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